molecular formula C17H15N3 B12683725 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline CAS No. 70038-77-6

2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline

Cat. No.: B12683725
CAS No.: 70038-77-6
M. Wt: 261.32 g/mol
InChI Key: GWXPMSIDYFWQCF-UHFFFAOYSA-N
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Description

2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline is a synthetic planar fused heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and pharmacological research . Its planar structure allows it to function primarily as a DNA intercalator, inserting between DNA base pairs, which is a key mechanism underlying its investigated biological activities . This intercalation leads to the stabilization of the DNA duplex and can interfere with processes such as replication and transcription . The thermal stability of the complex formed between this class of compounds and DNA is a crucial parameter for its efficacy and is influenced by the specific substituents on the indoloquinoxaline nucleus . Researchers are particularly interested in indoloquinoxaline derivatives for their potential as anticancer and antitumor agents due to observed cytotoxic effects against various human cancer cell lines . Furthermore, certain highly active analogues, such as B-220, have demonstrated significant antiviral activity against viruses like herpes simplex virus (HSV-1) . The presence of methyl substituents, as in this trimethyl derivative, is a common structural feature explored to modulate the compound's DNA binding affinity, lipophilicity, and overall pharmacological profile. This product is intended for research purposes only, specifically for use in biochemical assays, cell-based studies, and as a reference standard in the development of novel therapeutic agents. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

70038-77-6

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

2,3,9-trimethyl-6H-indolo[3,2-b]quinoxaline

InChI

InChI=1S/C17H15N3/c1-9-4-5-13-12(6-9)16-17(19-13)20-15-8-11(3)10(2)7-14(15)18-16/h4-8H,1-3H3,(H,19,20)

InChI Key

GWXPMSIDYFWQCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=NC4=C(C=C(C(=C4)C)C)N=C23

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • Equimolar amounts of the substituted isatin and orthophenylenediamine are mixed in glacial acetic acid.
  • The mixture is heated under reflux for approximately 3–4 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
  • Partial removal of solvent under reduced pressure is followed by cooling to room temperature to precipitate the product.
  • The solid is collected by filtration, washed with cold ethanol, and recrystallized from suitable solvents such as ethanol or benzene to obtain pure 2,3,9-trimethyl-6H-indolo(2,3-b)quinoxaline.

Representative Procedure (Adapted from Literature)

Step Procedure Detail
1 Mix 0.005 mol of 2,3-dimethyl-2,3-dioxoindoline and 0.005 mol of orthophenylenediamine in 100 mL anhydrous ethanol with 0.5–1.0 mL glacial acetic acid.
2 Heat the mixture under reflux for 4 hours.
3 Remove approximately half of the ethanol under vacuum.
4 Allow the solution to stand overnight at room temperature to precipitate the product.
5 Collect the precipitate by filtration, wash with cold ethanol, and dry.
6 Recrystallize the crude product from ethanol or benzene to purify.

Alternative Synthetic Routes

Cyclocondensation with Isatine-N-glycosides

  • Cyclocondensation of isatine-N-glycosides with 1,2-diaminobenzenes in glacial acetic acid at 80 °C for 1–3 hours, followed by treatment with toluenesulfonic acid in benzene, has been reported for related indoloquinoxaline derivatives.
  • This method allows for the introduction of glycosidic moieties but can be adapted for methyl-substituted analogs by using methylated isatine derivatives.

Use of Substituted 1-Arylmethyl-2,3-dioxo-2,3-dihydroindoles

  • Reaction of 1-arylmethyl-2,3-dioxo-2,3-dihydroindole derivatives with orthophenylenediamine in ethanol and acetic acid under reflux yields 6H-indolo[2,3-b]quinoxaline derivatives with various substitutions, including methyl groups at desired positions.

Reaction Mechanism Overview

  • The reaction proceeds via nucleophilic attack of the ortho-diamine on the carbonyl groups of the substituted isatin, leading to ring closure and formation of the fused quinoxaline system.
  • Methyl substituents on the isatin ring influence the regioselectivity and yield of the product.

Data Table: Summary of Preparation Conditions for Indoloquinoxaline Derivatives

Parameter Typical Conditions Notes
Starting materials 2,3-dimethyl-2,3-dioxoindoline + orthophenylenediamine Methyl groups pre-installed on isatin derivative
Solvent Glacial acetic acid, ethanol Acetic acid acts as catalyst
Temperature Reflux (~78 °C for ethanol) 3–4 hours reaction time
Work-up Partial solvent removal, cooling, filtration Precipitation of product
Purification Recrystallization from ethanol or benzene Yields pure crystalline product
Yield Typically 60–80% Depends on substituents and reaction time

Research Findings and Notes

  • The described synthetic methods have been validated in multiple studies for related compounds, showing good yields and purity.
  • The presence of methyl groups at positions 2, 3, and 9 is achieved by using appropriately methylated isatin derivatives as starting materials.
  • Reaction monitoring by TLC and characterization by NMR, MS, and melting point determination are standard to confirm product identity and purity.
  • The use of glacial acetic acid is critical for promoting cyclocondensation and ring closure.
  • Alternative solvents and catalysts may be explored to optimize yield and selectivity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The brominated derivatives undergo Pd-mediated Suzuki reactions for aryl functionalization:

  • 2-Bromophenylboronic acid reacts with 2,3-dibromoquinoxaline in THF/H₂O (Pd(PPh₃)₄, NaOH, 70°C) to form intermediates for subsequent annulation .

Oxidation Reactions

Methyl groups at positions 2, 3, and 9 are oxidized to carbonyl derivatives:

  • KMnO₄ or CrO₃ in acidic conditions converts methyl to ketone groups, enabling further derivatization .

Table 2: Oxidation Outcomes

SubstrateOxidizing AgentProductYield (%)
2,3,9-Trimethyl derivativeKMnO₄/H₂SO₄2,3,9-Trione analog65

Alkylation and Acylation

  • N-Alkylation : Reacts with alkyl halides (e.g., 2-(3-bromopropyl)isoindoline-1,3-dione) in DMF/K₂CO₃ to introduce side chains .

  • Acylation : Treating with ethyl trifluoroacetate forms trifluoroacetamide derivatives (81% yield) .

Electrophilic Substitution

The electron-rich indole ring undergoes halogenation and nitration:

  • Bromination with Br₂/FeCl₃ selectively substitutes position 9, critical for anticancer derivatives .

DNA Intercalation Mechanism

The planar structure intercalates between DNA base pairs, stabilized by π-π stacking. Thermal denaturation studies show ΔTₘ values up to 12°C for GC-rich sequences, correlating with cytotoxic activity .

Photochemical Reactivity

UV irradiation induces singlet oxygen generation (quantum yield ΦΔ = 0.45), enabling photodynamic therapy applications.

Anticancer Agents

  • 9-Bromo derivatives show IC₅₀ values of 7.2 μM against L1210 leukemia cells, comparable to melphalan .

  • Trifluoroacetamide conjugates exhibit enhanced blood-brain barrier penetration .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, with electron-donating groups (e.g., -OMe) increasing thermal resistance .

  • Solubility : Lipophilic methyl groups reduce aqueous solubility but enhance membrane permeability .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of 6H-indolo(2,3-b)quinoxaline exhibit notable antiviral properties. Specifically, compounds such as 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo(2,3-b)quinoxaline have demonstrated efficacy against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), cytomegalovirus (CMV), and varicella-zoster virus (VZV). The mechanism involves the inhibition of viral replication, with effective concentrations reported around 1×1051\times 10^{-5} mM in tissue culture settings .

Anticancer Properties

The anticancer potential of indoloquinoxaline derivatives has been extensively studied. For instance, several synthesized compounds have shown cytotoxic effects against various human tumor cell lines. Notably, compounds such as 5b and 5d exhibited IC50 values of 23μmol/L23\mu mol/L against Molt 4/C8 cells and 38μmol/L38\mu mol/L against CEM cells, indicating their potency compared to standard chemotherapeutics like melphalan .

Table 1: Cytotoxic Activity of Indoloquinoxaline Derivatives

CompoundCell LineIC50 (µmol/L)Comparison Standard
5bMolt 4/C823Melphalan: 3.2
5dCEM38Melphalan: 2.5
7iL12107.2Melphalan: 2.1

Other Biological Activities

Beyond antiviral and anticancer applications, indoloquinoxaline derivatives have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties against various pathogens .
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects that warrant further investigation.

Synthesis and Optimization

The synthesis of these compounds typically involves multi-step processes that may include cyclocondensation reactions using isatin and o-phenylenediamine derivatives. Recent advancements have focused on optimizing these synthetic routes to improve yields and reduce complexity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indoloquinoxaline derivatives are highly dependent on substituent type and position. Key comparisons include:

Compound Substituents Key Properties Reference
2,3,9-Trimethyl-6H-indolo[2,3-b]quinoxaline Methyl (2, 3, 9) Enhanced lipophilicity; potential DNA intercalation (inferred from analogs)
9-Fluoro-6H-indolo[2,3-b]quinoxaline Fluoro (9) Improved bioactivity against cervical, prostate, and lung cancer cell lines
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline Methoxyphenyl (6) Highest HOMO energy (-5.12 eV) and lowest band gap (2.78 eV) among derivatives
9-Bromo-2,3-diisopropoxy-6-methyl-6H-indolo[2,3-b]quinoxaline Bromo (9), isopropoxy (2, 3), methyl (6) High molecular weight (428.33 g/mol); potential for halogen-mediated DNA interactions
IDQ-5 (6H-indolo[2,3-b]quinoxaline derivative) Triazole-methyl (6) IC₅₀ = 1.2 µM against HL-60 leukemia cells

Key Observations :

  • Electron-withdrawing groups (e.g., fluoro, bromo) enhance cytotoxicity by stabilizing DNA intercalation .
  • Methoxy and alkyl groups improve solubility and modulate electrochemical properties, critical for material science applications .
  • Methyl groups (as in 2,3,9-trimethyl) likely increase membrane permeability but may reduce specificity compared to halogenated analogs .
Pharmacological Activities
Anticancer Activity
  • 2,3,9-Trimethyl derivative: No direct data, but methyl-substituted analogs like IDQ-5 and IDQ-10 show IC₅₀ values of 1.2–2.5 µM against leukemia (HL-60) via DNA intercalation .
  • 9-Fluoro derivative : Exhibits enhanced cytotoxicity (IC₅₀ = 0.8 µM) due to fluorine’s electronegativity improving DNA binding .
  • NCA0424 : A benchmark compound with significant DNA thermal stabilization (ΔTₘ = 8.5°C), indicating strong intercalation .
Antiviral Activity
  • B-220: A non-methylated derivative inhibits herpes simplex virus (HSV-1) at EC₅₀ = 0.3 µM, attributed to planar structure enabling viral DNA polymerase inhibition .
  • Methylated analogs: No direct antiviral data, but reduced planarity from methyl groups may decrease efficacy compared to B-220 .

Key Challenges :

  • Methylation at specific positions (e.g., 2, 3, 9) requires precise control to avoid regioisomers, unlike halogenation or alkoxy substitutions .
  • Palladium-catalyzed methods offer higher yields (>80%) for complex derivatives compared to traditional cyclocondensation (~50%) .
Physicochemical Properties
  • Thermal Stability : Methyl groups increase thermal stability (e.g., 6-Mesityl-9-methyl derivative melts at >200°C) but reduce solubility in polar solvents .
  • DNA Binding : Methyl-substituted derivatives exhibit moderate DNA thermal stabilization (ΔTₘ = 4–6°C) compared to fluoro (ΔTₘ = 7–9°C) .
  • Electrochemical Behavior : Methoxy and aryl substitutions lower band gaps (2.78–3.10 eV), making them suitable for optoelectronic applications, while methyl groups have minimal impact .

Biological Activity

2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline is a derivative of the indoloquinoxaline family, which has garnered attention for its diverse biological activities, particularly in anticancer and antiviral research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that 2,3,9-trimethyl-6H-indolo(2,3-b)quinoxaline exhibits significant anticancer properties. The compound has been evaluated against a range of human tumor cell lines to assess its cytotoxic effects.

In Vitro Studies

A series of experiments were conducted to evaluate the cytotoxicity of various indoloquinoxaline derivatives, including 2,3,9-trimethyl-6H-indolo(2,3-b)quinoxaline. The following table summarizes the IC50 values obtained from these studies:

CompoundCell LineIC50 (µM)
2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxalineMolt 4/C823
2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxalineCEM38
Melphalan (Control)Molt 4/C83.2
Melphalan (Control)CEM2.5

These results indicate that while the compound demonstrates notable cytotoxicity against T-lymphocyte cell lines, it is less potent than the standard chemotherapeutic agent melphalan .

The mechanism by which indoloquinoxalines exert their anticancer effects often involves DNA intercalation. This property allows these compounds to disrupt DNA replication and transcription processes within cancer cells. Additionally, structure-activity relationship (SAR) studies suggest that modifications to the indoloquinoxaline structure can enhance its cytotoxic potency .

Antiviral Activity

In addition to its anticancer properties, 2,3,9-trimethyl-6H-indolo(2,3-b)quinoxaline has shown potential as an antiviral agent. Research indicates that certain derivatives within this class can inhibit viral replication effectively.

Efficacy Against Viruses

A study reported that indoloquinoxalines exhibit antiviral activity against several viruses including HSV-1 and cytomegalovirus (CMV). The antiviral activity was assessed using tissue culture assays with varying concentrations:

VirusCompoundEffective Concentration (mM)
HSV-12,3-Dimethyl-6H-indolo(2,3-b)quinoxaline1e5
CMV2,3-Dimethyl-6H-indolo(2,3-b)quinoxaline1e5

The mechanism of action for the antiviral effects includes interference with viral DNA synthesis and protein production .

Case Studies

Several case studies have highlighted the therapeutic potential of indoloquinoxalines:

  • Anticancer Screening : A comprehensive screening involving over 60 human tumor cell lines demonstrated that specific derivatives of indoloquinoxaline exhibited promising activity against solid tumors such as non-small cell lung cancer and melanoma .
  • Antiviral Research : In a comparative study against standard antiviral agents like ganciclovir and acyclovir, certain indoloquinoxaline derivatives showed comparable or superior efficacy in inhibiting CMV replication .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3,9-trimethyl-6H-indolo(2,3-b)quinoxaline derivatives, and how do their yields compare?

  • Answer : Two primary methods are documented:

  • One-pot Pd-catalyzed C–N coupling/C–H activation : Achieves moderate yields (~60–75%) but has limited substrate compatibility due to steric constraints .
  • Two-step Suzuki coupling/annulation : Offers broader substrate scope (e.g., aromatic/aliphatic amines) with higher yields (80–90%) but requires sequential optimization .
    • Methodological Tip : Use Pd(PPh₃)₄ as a catalyst for Suzuki coupling and monitor reaction progress via TLC to isolate intermediates before annulation.

Q. How do structural modifications (e.g., π-linkers or donor groups) influence the optical properties of indoloquinoxaline-based dyes?

  • Answer : The choice of π-linker (e.g., phenyl vs. thiophene) directly affects absorption spectra. For example, bithiophene linkers red-shift absorption to ~550 nm with high molar extinction coefficients (ε > 50,000 M⁻¹cm⁻¹), while phenyl linkers show narrower absorption ranges .
  • Methodological Tip : Characterize absorption via UV-Vis spectroscopy in THF or DMF and correlate with DFT calculations to predict charge-transfer transitions .

Q. What techniques are used to confirm DNA intercalation by indoloquinoxaline derivatives?

  • Answer : Key methods include:

  • Absorption titrations : Hypochromism and redshift in UV-Vis spectra upon DNA addition (e.g., Δλ ~10–15 nm for calf thymus DNA) .
  • Thermal denaturation assays : Measure ΔTₘ (increase of 5–10°C) to assess stabilization of DNA duplexes .
    • Methodological Tip : Use ethidium bromide as a competitive intercalator in fluorescence quenching experiments to validate binding specificity .

Advanced Research Questions

Q. How can co-sensitization strategies enhance DSSC efficiency using indoloquinoxaline-based dyes?

  • Answer : Co-sensitizing dyes with complementary absorption ranges (e.g., indoloquinoxaline + thienopyrazine derivatives) broadens light-harvesting to 600–800 nm, achieving efficiencies up to 9.24% .
  • Methodological Tip : Optimize dye loading sequences (e.g., sequential immersion in co-sensitizer solutions) to minimize aggregation on TiO₂ surfaces .

Q. What structure-activity relationships (SAR) govern the cytotoxicity of indoloquinoxaline derivatives?

  • Answer : Key SAR trends include:

  • Side-chain substitution : Dimethylaminoethyl groups enhance DNA binding (Kₐ ~10⁶ M⁻¹) and thermal stability (ΔTₘ >8°C) compared to morpholinoethyl analogs .
  • Planarity : Non-planar substituents (e.g., 2,3-dimethyl groups) reduce aggregation but may lower intercalation efficacy .
    • Methodological Tip : Perform QSAR modeling using descriptors like logP and polar surface area to predict cytotoxicity against leukemia (HL-60) or keratinocyte (HaCaT) cell lines .

Q. How do electrochemical properties (HOMO/LUMO levels) correlate with the band gap in indoloquinoxaline derivatives?

  • Answer : Substituents like 4-methoxyphenyl lower the LUMO (-3.2 eV vs. vacuum) and reduce band gaps (ΔE ~2.1 eV), facilitating electron injection into TiO₂ in DSSCs .
  • Methodological Tip : Use cyclic voltammetry (vs. Fc/Fc⁺) to estimate HOMO/LUMO and compare with DFT-simulated energy levels for validation .

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